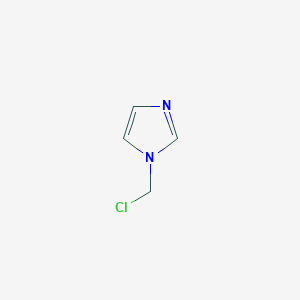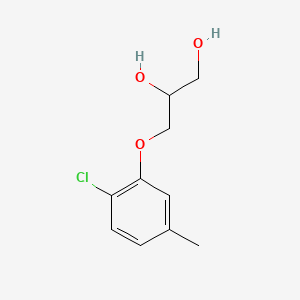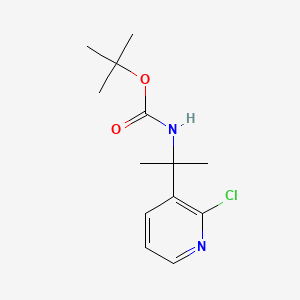![molecular formula C10H16 B13939555 Tricyclo[4.2.2.0~1,6~]decane CAS No. 31341-19-2](/img/structure/B13939555.png)
Tricyclo[4.2.2.0~1,6~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.2.01,6]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique tricyclic structure, which consists of three interconnected rings. This compound has two main stereoisomers: the endo and exo forms. The exo form is particularly notable for its use as a component in jet fuel due to its high energy density and low freezing point .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.01,6]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic structure through a cycloaddition process. This reaction often requires specific catalysts and controlled conditions to achieve the desired product. Another approach involves the Conia-ene reaction, which helps in shaping the five-membered ring within the tricyclic framework .
Industrial Production Methods
Industrial production of Tricyclo[4.2.2.01,6]decane is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial for successful industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.2.2.01,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique tricyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Tricyclo[4.2.2.01,6]decane, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated derivatives with different functional properties .
Aplicaciones Científicas De Investigación
Tricyclo[4.2.2.01,6]decane has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and experimental studies.
Biology: Research on Tricyclo[4.2.2.01,6]decane includes its potential use in drug design and development. Its rigid tricyclic structure can serve as a scaffold for designing new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Tricyclo[4.2.2.01,6]decane involves its interaction with various molecular targets and pathways. Its rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
Twistane: Another tricyclic hydrocarbon with a similar structure but different ring connectivity.
Decalin: A bicyclic compound with two fused six-membered rings, often used as a reference compound in studies of tricyclic hydrocarbons.
Isotwistane: Known for its presence in natural products and its complex synthesis involving multiple steps.
Uniqueness
Tricyclo[4.2.2.01,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its high energy density and low freezing point make it particularly valuable in applications such as jet fuel. Additionally, its rigid structure provides a stable scaffold for various chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
31341-19-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
Clave InChI |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23CCC2(C1)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)

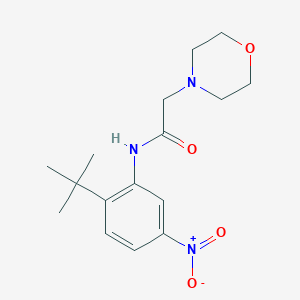
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
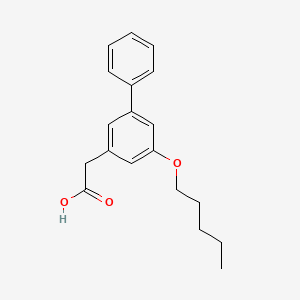
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
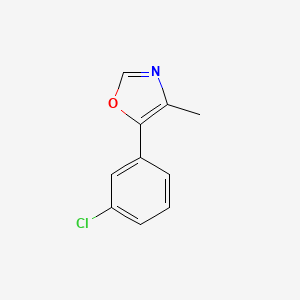
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)

